molecular formula C11H14INO B1595074 N,N-diethyl-4-iodobenzamide CAS No. 77350-52-8

N,N-diethyl-4-iodobenzamide

Cat. No. B1595074
Key on ui cas rn: 77350-52-8
M. Wt: 303.14 g/mol
InChI Key: GHOMPHXKTJFWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396834B2

Procedure details

To a mixture of 4-iodo-benzoyl chloride (75 g) in 500 mL CH2Cl2 was added a mixture of Et3N (50 mL) and Et2NH (100 mL) at 0° C. After the addition, the resulting reaction mixture was warmed up to room temperature in 1 hr and was then washed with saturated ammonium chloride. The organic extract was dried (Na2SO4), filtered and concentrated. Residue was recrystallized from hot hexanes to give 80 g of INTERMEDIATE 5.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH3:11][CH2:12][N:13](CC)[CH2:14][CH3:15].N(CC)CC>C(Cl)Cl>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:13]([CH2:14][CH3:15])[CH2:12][CH3:11])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WASH
Type
WASH
Details
was then washed with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was recrystallized from hot hexanes

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C(=O)N(CC)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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